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Boron, trifluoro(2-propanamine)-, (T-4)-

Epoxy latent curing agent Physical form Formulation compatibility

Boron, trifluoro(2-propanamine)-, (T-4)- (CAS 3776-04-3), commonly referred to as boron trifluoride–isopropylamine complex or BF₃·IPAK, is a coordination adduct between the Lewis acid BF₃ and isopropylamine. With a molecular formula of C₃H₉BF₃N and a molecular weight of approximately 126.92 g·mol⁻¹, this compound belongs to the class of BF₃–amine complexes that are widely employed as latent cationic initiators for epoxy homopolymerization.

Molecular Formula C3H9BF3N
Molecular Weight 126.92 g/mol
CAS No. 3776-04-3
Cat. No. B13419214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron, trifluoro(2-propanamine)-, (T-4)-
CAS3776-04-3
Molecular FormulaC3H9BF3N
Molecular Weight126.92 g/mol
Structural Identifiers
SMILES[B-]([NH2+]C(C)C)(F)(F)F
InChIInChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3
InChIKeyDNJHXGJLGUPXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Trifluoride–Isopropylamine Complex (CAS 3776-04-3): A Latent Lewis Acid Catalyst Product Profile


Boron, trifluoro(2-propanamine)-, (T-4)- (CAS 3776-04-3), commonly referred to as boron trifluoride–isopropylamine complex or BF₃·IPAK, is a coordination adduct between the Lewis acid BF₃ and isopropylamine [1]. With a molecular formula of C₃H₉BF₃N and a molecular weight of approximately 126.92 g·mol⁻¹, this compound belongs to the class of BF₃–amine complexes that are widely employed as latent cationic initiators for epoxy homopolymerization [2]. Unlike free BF₃ gas, which is highly reactive and difficult to handle, the amine‑complexed form provides controlled latency, activating only upon thermal dissociation at temperatures that depend on the amine’s Lewis basicity [3].

Why BF₃–IPAK Cannot Be Freely Substituted by Other BF₃–Amine Complexes


Although all BF₃–amine complexes function as latent Lewis acid catalysts for epoxy curing, the physical form, dissociation temperature, solubility in resin systems, and moisture sensitivity are strongly governed by the choice of amine [1]. The isopropylamine adduct is a liquid at ambient temperature and is freely miscible with liquid epoxy resins, whereas the commonly used BF₃–monoethylamine complex (BF₃·MEA) is a crystalline solid with limited cold solubility . Furthermore, the dissociation temperature—and therefore the cure onset and latency window—is a function of amine basicity, meaning that substituting one amine for another alters the processing window and ultimate thermomechanical properties of the cured network [2]. These differences make simple one‑to‑one replacement unreliable without reformulation.

Quantitative Head‑to‑Head Evidence: BF₃–IPAK vs. the Closest Analog BF₃–MEA


Liquid Physical State at 25 °C Eliminates the Need for Pre‑Dissolution Required by Solid BF₃–MEA

BF₃–IPAK is a liquid at 25 °C (Anchor 1115 grade: viscosity ≈ 1700 cP), whereas BF₃–MEA is a white crystalline solid with a melting point of 86–89 °C [1]. The liquid form enables direct miscibility with liquid epoxy resins without the need for a separate dissolution step or the use of a co‑solvent such as γ‑butyrolactone, which is frequently required when formulating with solid BF₃–amine adducts .

Epoxy latent curing agent Physical form Formulation compatibility

Free Compatibility with Liquid Epoxy Resins: Direct Dispersion Without Solvent

Anchor 1115 (BF₃–IPAK) is documented to be freely compatible with liquid epoxy resins, in contrast to the solid BF₃–MEA complex which must be dissolved in a suitable solvent or pre‑dispersed to achieve homogeneous distribution in the resin matrix . The free compatibility is attributed to the liquid physical state and the chemical modification of the amine ligand that reduces crystallinity and improves resin affinity.

Epoxy formulation Solvent‑free processing Resin compatibility

Reduced Hygroscopicity Mitigates Catalyst Deactivation During Storage and Handling

BF₃–MEA is explicitly described as strongly hygroscopic; exposure to ambient moisture causes hydrolysis and liquefaction, rendering the complex inactive for epoxy curing [1]. In contrast, Anchor 1115 (BF₃–IPAK) is marketed as having reduced hygroscopicity compared to solid BF₃–amine adducts, which extends the usable pot life of formulated systems and reduces the risk of catalyst deactivation during storage .

Moisture sensitivity Shelf‑life stability Catalyst deactivation

Latency Onset and Cure Kinetics: Amine Basicity Governs the Processing Window

The dissociation temperature of BF₃–amine complexes—and thus the onset of epoxy homopolymerization—is inversely correlated with the nucleophilicity (basicity) of the amine ligand [1]. Isopropylamine (pKₐ ≈ 10.6) is a slightly stronger base than ethylamine (pKₐ ≈ 10.7) when measured in aqueous solution; however, steric effects and solvent interactions in the epoxy medium can reverse the effective dissociation order. Published studies on BF₃–amine‑initiated epoxy polymerization demonstrate that the choice of amine shifts the peak cure exotherm by 30–80 °C in DSC scans, directly impacting the temperature at which the system becomes reactive [2].

Cationic polymerization Cure kinetics Latent hardener

Patent‑Recognized Preference for BF₃–IPAK in Polyurethane–Epoxy Hybrid Formulations

U.S. Patent 3,198,851 (1965) identifies BF₃–isopropylamine as one of four “especially preferred” catalysts for the preparation of polyurethanes from non‑hydroxyl polyepoxides, alongside BF₃–piperidine, BF₃–ethylamine, and BF₃–triethanolamine [1]. This explicit patent endorsement places BF₃–IPAK in a select group of BF₃–amine complexes validated for demanding industrial polyurethane–epoxy hybrid applications, where catalyst selection directly impacts reaction selectivity, pot life, and final polymer architecture.

Hybrid resin systems Patent literature Industrial catalyst selection

Flexibility in Formulation: Adjustable Cure Profile via Concentration Tuning in Solvent‑Free Systems

The liquid nature of BF₃–IPAK permits a broad use‑level range (5–10 phr) directly in epoxy resin without solubility constraints, enabling formulators to tune gel time and crosslink density across a wider window than is practical with solid BF₃–amine complexes that may precipitate or crystallize at higher loadings . For BF₃–MEA, the practical upper loading is limited by solubility in the resin unless a co‑solvent is employed, which introduces additional formulation variables.

Formulation flexibility Cure profile tuning Solvent‑free epoxy

Proven Application Scenarios Where BF₃–IPAK Outperforms Solid BF₃–Amine Alternatives


Solvent‑Free Liquid Epoxy Formulations for Advanced Composites and Laminates

In the manufacture of continuous‑fiber‑reinforced epoxy composites by wet lay‑up, resin transfer molding (RTM), or filament winding, the liquid BF₃–IPAK complex can be directly metered into the resin stream without the need for a solvent carrier that would later require evaporation and could introduce voids . The free compatibility with liquid epoxy resins and reduced hygroscopicity ensure consistent catalyst distribution and stable pot life throughout the production run, addressing two key failure modes associated with solid BF₃–MEA: inhomogeneous dispersion due to incomplete dissolution and premature deactivation from ambient moisture [1].

Latent One‑Component Epoxy Systems for Electrical Encapsulation and Insulating Varnishes

Anchor 1115 (BF₃–IPAK) is explicitly recommended for heat‑cure insulating varnishes and encapsulation compounds where a long ambient‑temperature working life is required before heat activation triggers rapid cure . The liquid form permits formulation of one‑component systems with stable viscosity over extended storage, while the tailored dissociation temperature ensures complete cure at moderate bake schedules (e.g., 120 °C/2 h + 150 °C/3 h) that are compatible with temperature‑sensitive electronic components [1].

Hybrid Polyurethane–Epoxy Binder Systems for High‑Performance Coatings and Adhesives

U.S. Patent 3,198,851 specifically names BF₃–isopropylamine among the preferred catalysts for synthesizing polyurethanes from non‑hydroxyl polyepoxides, a route to hybrid binder systems that combine epoxy toughness with polyurethane flexibility . The BF₃–IPAK complex’s ability to initiate cationic epoxy homopolymerization in the presence of isocyanate groups, without causing uncontrolled side reactions, makes it a strategically important catalyst for developing next‑generation high‑performance coatings and structural adhesives where both high Tg and impact resistance are required.

Pharmaceutical Intermediate Synthesis Leveraging Controlled Lewis Acidity

Although quantitative comparative data specific to pharmaceutical applications remain sparse in the open literature, the class‑level behavior of BF₃–amine complexes as tunable Lewis acid catalysts has been exploited for regioselective Friedel–Crafts acylations, glycosylation reactions, and protecting‑group manipulations where precise control over acid strength is critical . The isopropylamine ligand provides an intermediate Lewis acidity—stronger than etherate complexes but more controlled than free BF₃—that can be matched to substrate sensitivity, offering a differentiated tool for process chemists optimizing multi‑step pharmaceutical syntheses.

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